2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(difluoromethyl)-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)5-1-2-6(12)11(3-5)4-7(13)14/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNBMFUYAAFEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that difluoromethylation processes based on x–cf2h bond formation, where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . This could suggest that the compound might interact with its targets through similar processes.
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities , which could suggest that this compound might also interact with multiple biochemical pathways.
Result of Action
It’s known that similar compounds can have diverse biological activities , which could suggest that this compound might also have a variety of effects at the molecular and cellular level.
Biological Activity
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid is a compound of interest in pharmaceutical research, particularly for its potential anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C8H7F2NO3
- Molecular Weight : 203.14 g/mol
- CAS Number : 1225479-18-4
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes involved in the inflammatory process. The compound exhibits dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), making it a candidate for anti-inflammatory therapies.
Biological Evaluation
A study conducted by Yu et al. (2010) demonstrated that derivatives of difluoromethylated pyridines, including this compound, showed significant inhibition of COX and LOX enzymes. The compound exhibited the best combination of dual inhibitory activities among the tested derivatives, suggesting its potential as a therapeutic agent for inflammatory conditions .
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Key Findings | Inhibition Type |
|---|---|---|---|
| Yu et al. (2010) | This compound | Best dual COX and LOX inhibitor | COX-2 and 5-LOX |
| BenchChem (2024) | N/A | Describes synthesis methods and applications in drug development | N/A |
| PubChem (2024) | 1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl acetic acid | Structural analysis and properties | N/A |
Pharmacological Applications
The primary application of this compound lies in pharmaceutical development as a potential anti-inflammatory agent. Its ability to inhibit COX and LOX pathways positions it as a candidate for treating conditions such as arthritis and other inflammatory diseases.
Safety and Toxicology
While the compound shows promise as an anti-inflammatory agent, safety assessments are crucial. Preliminary studies indicate that compounds with similar structures have manageable toxicity profiles; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Preparation Methods
Synthesis of N-Difluoromethyl-1,2-dihydropyridin-2-one Core
The core 1,2-dihydropyridin-2-one structure is synthesized via cyclization reactions starting from appropriate substituted pyridine or pyridone precursors. The difluoromethyl group is introduced using difluoromethylation reagents such as difluoromethyl halides or difluoromethyl sulfonates under controlled conditions to selectively functionalize the 5-position of the pyridinone ring.
Attachment of the Acetic Acid Moiety
The acetic acid functionality is introduced through alkylation at the nitrogen atom of the pyridinone ring. This is commonly achieved by reacting the N-difluoromethyl-1,2-dihydropyridin-2-one intermediate with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions to form the N-substituted acetic acid derivative.
Representative Synthesis Protocol (Based on Literature)
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Starting pyridone derivative + difluoromethyl halide | Selective difluoromethylation at 5-position on pyridinone ring |
| 2 | Nucleophilic substitution with haloacetic acid (e.g., ClCH2COOH) under basic conditions | Formation of N-(difluoromethyl-1,2-dihydropyridin-2-one)-acetic acid |
| 3 | Purification via recrystallization or chromatography | Isolation of pure this compound |
Research Findings Supporting Preparation Methods
A study published in Bioorganic & Medicinal Chemistry Letters (2010) describes the synthesis of N-difluoromethyl-1,2-dihydropyridin-2-one acetic acid regioisomers, including this compound, via regioselective difluoromethylation followed by N-alkylation with acetic acid derivatives. The compounds showed potent dual COX-2 and 5-LOX inhibitory activity, confirming the importance of the difluoromethyl group and acetic acid linkage for biological activity.
Molecular modeling studies revealed that the difluoromethyl substituent fits within the secondary pocket of COX-2, mimicking the sulfonamide pharmacophore of celecoxib, while the pyridinone moiety interacts near the catalytic iron of 5-LOX, rationalizing the dual inhibition profile.
Another synthesis approach described in the Journal of Medicinal Chemistry (2009) involved the preparation of celecoxib analogues bearing the N-difluoromethyl-1,2-dihydropyridin-2-one moiety. The synthetic route emphasized the strategic installation of the difluoromethyl group and subsequent functionalization to yield dual COX-2/5-LOX inhibitors with promising anti-inflammatory activity.
Summary Table of Preparation Methods and Key Features
| Preparation Step | Reagents/Conditions | Key Features/Notes |
|---|---|---|
| Difluoromethylation | Difluoromethyl halides, base | Regioselective introduction of CHF2 group at pyridinone 5-position |
| N-Alkylation with acetic acid moiety | Haloacetic acid (e.g., chloroacetic acid), base | Formation of N-substituted acetic acid derivative |
| Purification | Chromatography, recrystallization | Achieves high purity for biological evaluation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between difluoromethyl-substituted pyridinone precursors and activated acetic acid derivatives (e.g., bromoacetic acid). Key steps include:
- Temperature Control : Maintain 50–70°C to balance reaction rate and byproduct formation .
- Catalyst Selection : Use palladium-based catalysts for cross-coupling or acid-catalyzed cyclization .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product .
- Optimization Strategy : Design a factorial experiment to test variables like solvent polarity, catalyst loading, and reaction time. Monitor yield and purity via HPLC .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Analytical Workflow :
- NMR Spectroscopy : Use , , and -NMR to confirm substitution patterns and difluoromethyl group integrity .
- X-ray Crystallography : Resolve crystal structures to validate tautomeric forms (e.g., 1,2-dihydropyridin-2-one vs. pyridin-2-ol) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electrophilic sites for reactivity studies .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Protocol :
- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates, noting the difluoromethyl group’s potential as a hydrogen-bond donor .
- Cellular Uptake : Measure permeability via Caco-2 monolayers, correlating results with logP values (predicted using ChemAxon software) .
Advanced Research Questions
Q. How can computational reaction design accelerate the development of derivatives?
- ICReDD Framework :
- Reaction Path Search : Apply quantum chemical calculations (e.g., GRRM) to identify low-energy pathways for functionalization (e.g., C–H activation at the pyridinone ring) .
- Machine Learning : Train models on existing pyridinone reaction datasets to predict optimal conditions for regioselective substitutions .
- Case Study : A 2024 study achieved 85% yield in difluoromethyl-directed C–3 bromination using computational-guided solvent selection (DMF/water) .
Q. What mechanisms explain contradictory bioactivity data across studies?
- Root Cause Analysis :
- Tautomerism : The 1,2-dihydropyridin-2-one ↔ pyridin-2-ol equilibrium (detected via -NMR) may alter binding affinity in different pH conditions .
- Impacts : In a 2022 study, the pyridin-2-ol form showed 10x higher inhibition of COX-2 compared to the keto form .
- Mitigation : Standardize assay buffers (pH 7.4 ± 0.1) and pre-equilibrate compound solutions .
Q. How can researchers address stability issues in aqueous formulations?
- Degradation Pathways :
- Hydrolysis : The 2-oxo group is prone to nucleophilic attack, leading to ring-opening under acidic conditions (t₁/₂ = 2.3 hrs at pH 3) .
- Stabilization Strategies :
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 molar ratio) to protect against hydration .
- Prodrug Design : Synthesize methyl ester derivatives to mask the acetic acid moiety, improving shelf-life .
Key Notes
- Contradictory Data : Always validate tautomeric ratios via -NMR before biological testing .
- Synthetic Pitfalls : Avoid prolonged heating (>80°C) to prevent decarboxylation of the acetic acid moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
